molecular formula C15H19F2NO4 B8098860 Boc-3,4-difluoro-D-homophenylalanine

Boc-3,4-difluoro-D-homophenylalanine

Cat. No.: B8098860
M. Wt: 315.31 g/mol
InChI Key: XYJGGWJIBUIBMY-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,4-difluoro-D-homophenylalanine is a synthetic amino acid derivative. The compound has the molecular formula C15H19F2NO4 and a molecular weight of 315.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Boc-3,4-difluoro-D-homophenylalanine is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves multiple steps, including synthesis, purification, and quality control, to achieve a product with a purity greater than 90%.

Chemical Reactions Analysis

Types of Reactions

Boc-3,4-difluoro-D-homophenylalanine can undergo various chemical reactions, including:

    Substitution Reactions: The difluorophenyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used to remove the Boc group.

Major Products Formed

    Substitution Reactions: Products typically include derivatives with substituted functional groups on the difluorophenyl ring.

    Deprotection Reactions: The primary product is the free amino acid, 3,4-difluoro-D-homophenylalanine.

Scientific Research Applications

Boc-3,4-difluoro-D-homophenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated as an impurity in the production of Sitagliptin, contributing to the understanding of drug purity and safety.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Boc-3,4-difluoro-D-homophenylalanine is primarily related to its role as an impurity in Sitagliptin. Sitagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. The presence of this compound as an impurity can affect the overall efficacy and safety of Sitagliptin.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-homophenylalanine: Similar in structure but lacks the difluoro substitution on the phenyl ring.

    Boc-3,4-difluoro-L-homophenylalanine: The L-enantiomer of the compound, differing in stereochemistry.

Uniqueness

Boc-3,4-difluoro-D-homophenylalanine is unique due to the presence of the difluoro substitution on the phenyl ring and its specific stereochemistry.

Properties

IUPAC Name

(2R)-4-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)11(17)8-9/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJGGWJIBUIBMY-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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